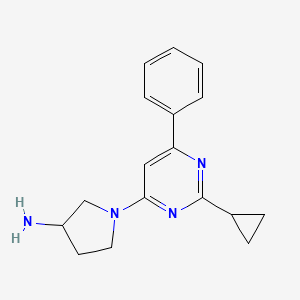![molecular formula C13H16N4O2 B11776570 1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B11776570.png)
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrrolo[1,2-d][1,2,4]triazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the triazine ring, followed by functionalization to introduce the piperidine and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolo[1,2-d][1,2,4]triazine derivatives, such as:
- 1-(4-Fluoropyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid
- 1-(4-Chloropyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid
Uniqueness
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H16N4O2 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
1-(4-methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N4O2/c1-9-14-15-12(11-3-2-6-17(9)11)16-7-4-10(5-8-16)13(18)19/h2-3,6,10H,4-5,7-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
NUWIVQOJNAQGTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C2=CC=CN12)N3CCC(CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



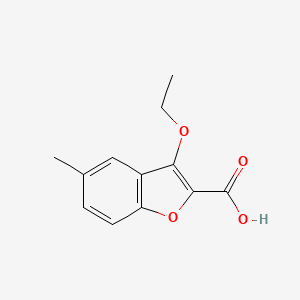
![N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11776498.png)

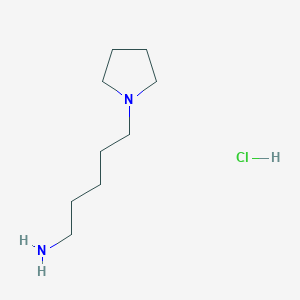

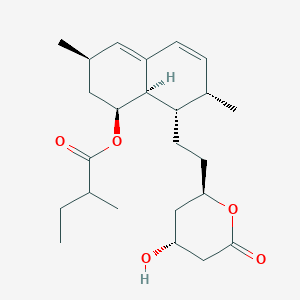
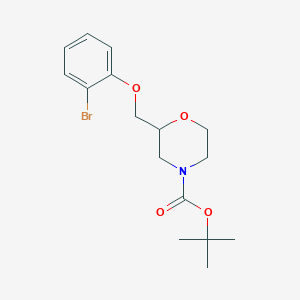
![Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate](/img/structure/B11776538.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11776545.png)


![(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776553.png)
